Glucovanillin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glucovanillin can be synthesized through the glycosylation of vanillin. This process involves the attachment of a glucose molecule to vanillin, typically using enzymatic methods . The reaction conditions often include the use of β-D-glucosidases, which facilitate the breakdown of β-glucosidic bonds .
Industrial Production Methods
In industrial settings, this compound is extracted from the green pods of Vanilla planifolia. The extraction process involves curing the pods, which triggers the enzymatic hydrolysis of this compound to vanillin . This method is preferred due to its efficiency and the high yield of vanillin obtained .
Chemical Reactions Analysis
Types of Reactions
Glucovanillin undergoes several types of chemical reactions, including:
Hydrolysis: The primary reaction where this compound is hydrolyzed by β-D-glucosidases to produce vanillin.
Oxidation: This compound can be oxidized to form vanillic acid.
Reduction: Reduction of this compound can yield vanillyl alcohol.
Common Reagents and Conditions
Hydrolysis: β-D-glucosidases are commonly used under mild acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Major Products
Vanillin: The major product of hydrolysis.
Vanillic Acid: Formed through oxidation.
Vanillyl Alcohol: Produced via reduction.
Scientific Research Applications
Glucovanillin has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of vanillin and other aromatic compounds.
Biology: Studied for its role in the biosynthesis of vanillin in Vanilla planifolia.
Medicine: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the flavor and fragrance industry for the production of natural vanillin.
Mechanism of Action
The mechanism of action of glucovanillin involves its enzymatic hydrolysis by β-D-glucosidases. This hydrolysis breaks the β-glucosidic bond, releasing vanillin . The molecular targets include the β-glucosidic bonds within the this compound molecule, and the pathway involves the enzymatic degradation of cell walls and hydrolysis of this compound .
Comparison with Similar Compounds
Similar Compounds
Vanillin: The primary product of glucovanillin hydrolysis.
Vanillic Acid: An oxidation product of this compound.
Vanillyl Alcohol: A reduction product of this compound.
Uniqueness
This compound is unique due to its role as a natural precursor to vanillin in Vanilla planifolia. Unlike synthetic vanillin, this compound-derived vanillin retains the complex aroma profile associated with natural vanilla .
Properties
IUPAC Name |
3-methoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10-,11+,12+,13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRNQMUKVDHCFX-MBJXGIAVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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